molecular formula C16H30OSi B14138253 Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane CAS No. 88780-33-0

Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane

Cat. No.: B14138253
CAS No.: 88780-33-0
M. Wt: 266.49 g/mol
InChI Key: GGXASASTKDUXML-UHFFFAOYSA-N
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Description

Triethyl{[6-(propan-2-yl)bicyclo[410]hept-3-en-3-yl]oxy}silane is a chemical compound characterized by its unique bicyclic structure

Preparation Methods

The synthesis of Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a range of cyclopropene and cyclopropylaniline derivatives . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.

Chemical Reactions Analysis

Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the silicon atom, using reagents like halides or alkoxides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane has several scientific research applications:

Mechanism of Action

The mechanism by which Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar compounds include:

Triethyl{[6-(propan-2-yl)bicyclo[4.1.0]hept-3-en-3-yl]oxy}silane is unique due to its specific bicyclic structure and the presence of the silane group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

88780-33-0

Molecular Formula

C16H30OSi

Molecular Weight

266.49 g/mol

IUPAC Name

triethyl-[(6-propan-2-yl-3-bicyclo[4.1.0]hept-3-enyl)oxy]silane

InChI

InChI=1S/C16H30OSi/c1-6-18(7-2,8-3)17-15-9-10-16(13(4)5)12-14(16)11-15/h9,13-14H,6-8,10-12H2,1-5H3

InChI Key

GGXASASTKDUXML-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)OC1=CCC2(CC2C1)C(C)C

Origin of Product

United States

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